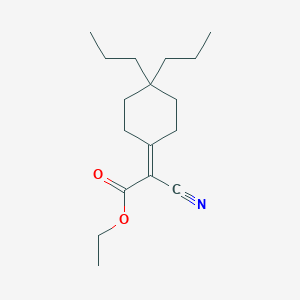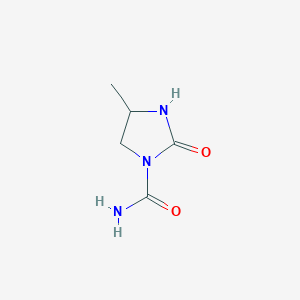
4-Methyl-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxoimidazolidine-1-carboxamide (MOICA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOICA is a cyclic urea derivative that has been synthesized through various methods and has shown promising results in terms of its mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxoimidazolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 4-Methyl-2-oxoimidazolidine-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemische Und Physiologische Effekte
4-Methyl-2-oxoimidazolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. It has also been shown to have anti-oxidant effects, which may be beneficial in the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methyl-2-oxoimidazolidine-1-carboxamide is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and has been extensively studied in terms of its mechanism of action and biochemical effects. However, one of the limitations of 4-Methyl-2-oxoimidazolidine-1-carboxamide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of 4-Methyl-2-oxoimidazolidine-1-carboxamide, including the development of novel 4-Methyl-2-oxoimidazolidine-1-carboxamide derivatives with improved properties, the optimization of synthesis methods, and the study of 4-Methyl-2-oxoimidazolidine-1-carboxamide in various disease models. Additionally, the study of 4-Methyl-2-oxoimidazolidine-1-carboxamide in combination with other compounds may lead to the development of novel therapeutic strategies. Overall, 4-Methyl-2-oxoimidazolidine-1-carboxamide has shown promising results in scientific research, and further study may lead to the development of novel applications in various fields.
Synthesemethoden
4-Methyl-2-oxoimidazolidine-1-carboxamide can be synthesized through various methods, including the reaction of 4-methylimidazole-2-carboxylic acid with triphosgene, followed by cyclization with ammonia. Another method involves the reaction of 4-methylimidazole-2-carboxylic acid with isobutyl chloroformate, followed by cyclization with ammonia. These methods have been extensively studied and optimized for the synthesis of 4-Methyl-2-oxoimidazolidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxoimidazolidine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-Methyl-2-oxoimidazolidine-1-carboxamide has shown promising results as an anti-inflammatory agent, and it has been studied for its potential use in the treatment of cancer and other diseases. In agriculture, 4-Methyl-2-oxoimidazolidine-1-carboxamide has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, 4-Methyl-2-oxoimidazolidine-1-carboxamide has been studied for its potential use as a building block for the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
125577-54-0 |
|---|---|
Produktname |
4-Methyl-2-oxoimidazolidine-1-carboxamide |
Molekularformel |
C5H9N3O2 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
4-methyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C5H9N3O2/c1-3-2-8(4(6)9)5(10)7-3/h3H,2H2,1H3,(H2,6,9)(H,7,10) |
InChI-Schlüssel |
YVKGUKZREJUCEU-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)N1)C(=O)N |
Kanonische SMILES |
CC1CN(C(=O)N1)C(=O)N |
Synonyme |
1-Imidazolidinecarboxamide,4-methyl-2-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)
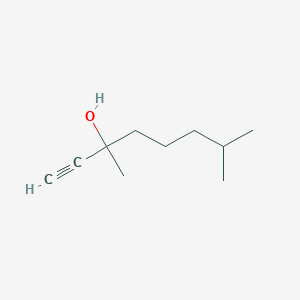
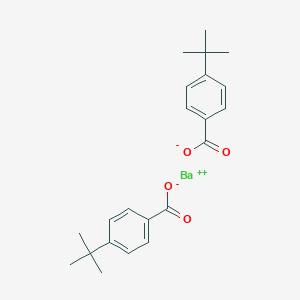
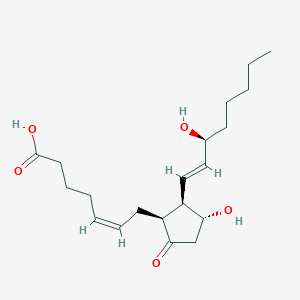

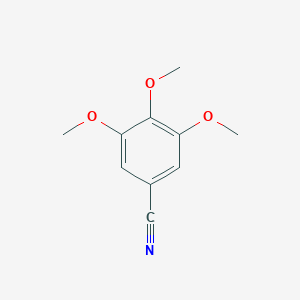

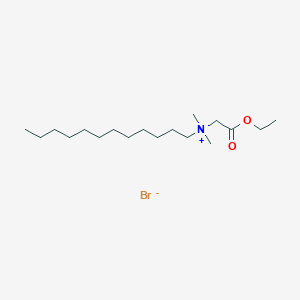
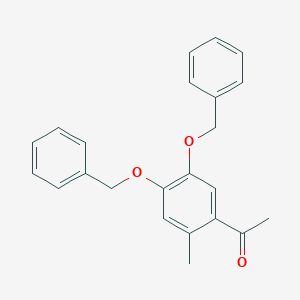
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)

